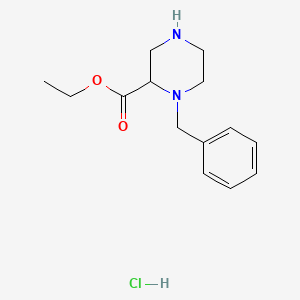
Ethyl 1-benzyl-piperazine-2-carboxylate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-piperazine-2-carboxylate HCl is a chemical compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-piperazine-2-carboxylate HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-piperazine-2-carboxylate HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-piperazine-2-carboxylate HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-piperazine-2-carboxylate HCl involves its interaction with specific molecular targets, such as GABA receptors . By binding to these receptors, the compound can modulate various biological pathways, leading to its observed effects. For example, it may cause hyperpolarization of nerve endings, resulting in specific physiological responses .
Comparison with Similar Compounds
Ethyl 1-benzyl-piperazine-2-carboxylate HCl can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: A related compound with similar structural features but different functional groups.
N-benzyl-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide: Another piperazine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular biological targets and exhibit unique properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
ethyl 1-benzylpiperazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-14(17)13-10-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H |
InChI Key |
JDSDILWJTQGNOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















